1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl-
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Overview
Description
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is a complex organic compound with a unique structure This compound is characterized by its benzoxacycloundecin ring system, which is partially hydrogenated and substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves multiple steps, typically starting with the formation of the benzoxacycloundecin ring. This can be achieved through cyclization reactions involving appropriate precursors. The methoxy and methyl groups are introduced through substitution reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications are explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-: This compound shares a similar ring structure but differs in the substitution pattern.
7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene: Another structurally related compound with different functional groups.
Uniqueness
1-Benzoxacycloundecin-11-ol, 2,3,4,5,6,7,8,9-octahydro-4-Methoxy-4-Methyl- is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
5-methoxy-5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),12,14-trien-13-ol |
InChI |
InChI=1S/C16H24O3/c1-16(18-2)9-5-3-4-6-13-12-14(17)7-8-15(13)19-11-10-16/h7-8,12,17H,3-6,9-11H2,1-2H3 |
InChI Key |
YLZMFCGZVHQTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC2=C(C=CC(=C2)O)OCC1)OC |
Origin of Product |
United States |
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